5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide
Beschreibung
5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a 5-bromo-thiophene-2-sulfonamide core substituted with a 2-(furan-2-yl)-2-methoxyethyl group. This compound is synthesized via alkylation or coupling reactions, as seen in analogous compounds (e.g., alkylation of 5-bromothiophene-2-sulfonamide with functionalized alkyl bromides) . Its structure combines a sulfonamide moiety, known for biological activity, with bromine (enhancing electrophilicity) and a furan-methoxyethyl group (influencing solubility and target binding).
Eigenschaften
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4S2/c1-16-9(8-3-2-6-17-8)7-13-19(14,15)11-5-4-10(12)18-11/h2-6,9,13H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMLHAWSYKPKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding thiophene-2-sulfonamide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide has been explored for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan and sulfonamide groups.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism by which 5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan ring can interact with biological membranes, affecting their integrity and function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity to target proteins.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Properties
*Estimated based on similar compounds.
Key Observations :
- Alkyl vs. Aromatic Substituents : Simpler alkyl derivatives (e.g., propyl) exhibit lower molecular weights and moderate bioactivity, while aromatic substituents (furan, pyridine) enhance electrophilicity and target interaction .
- Heterocyclic Influence: The furan group in the target compound may improve solubility compared to purely aliphatic substituents (e.g., cyclohexyl in ).
- Biological Activity : Compounds with triazole-benzyl substituents (e.g., ) demonstrate marked anticancer activity (IC₅₀ = 125 µg/mL against MCF-7 cells), suggesting that nitrogen-rich heterocycles enhance cytotoxicity.
Key Observations :
- Alkylation Efficiency : Simple alkylations (e.g., propyl) achieve higher yields (82%) compared to complex substituents (target compound: ~60–75%) due to steric hindrance .
- Coupling Reactions : Suzuki-Miyaura coupling (e.g., ) enables aryl group introduction but requires palladium catalysts, increasing cost.
- Catalytic Diversity : Hypervalent iodine catalysis (e.g., ) offers a metal-free alternative with high yields (81%), advantageous for pharmaceutical applications.
Table 3: Activity and Stability
*Predicted using fragment-based methods.
Key Observations :
- Lipophilicity : Bulky substituents (e.g., triazole-benzyl in ) increase LogP, reducing aqueous solubility but enhancing membrane permeability.
- Bioactivity Trends : Urease inhibition correlates with smaller alkyl groups (e.g., propyl in ), while anticancer activity requires nitrogen-rich heterocycles (e.g., triazole in ).
Biologische Aktivität
5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly as an inhibitor of carbonic anhydrase (CA), and discusses relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of 5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide can be represented as follows:
- Molecular Formula : C₁₃H₁₃BrN₂O₃S
- Molecular Weight : 357.21 g/mol
The compound features a bromine atom, a thiophene ring, and a sulfonamide group, which are essential for its biological activity.
Inhibition of Carbonic Anhydrase
Research has demonstrated that 5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide exhibits significant inhibitory activity against various isoforms of carbonic anhydrase:
- Human Carbonic Anhydrase Isoforms :
- hCA I : Poor inhibition (K_i range: 683–4250 nM)
- hCA II : Effective inhibition in the subnanomolar range
- hCA IX and XII : Effective inhibition in the nanomolar range
The high-resolution X-ray crystal structure of the adduct formed with hCA II has provided insights into the mechanisms behind its inhibitory effects, indicating strong binding interactions that contribute to its potency as an inhibitor .
Other Biological Activities
In addition to its role as a carbonic anhydrase inhibitor, preliminary studies suggest potential anti-inflammatory properties. However, further research is necessary to elucidate these effects fully.
Study on Carbonic Anhydrase Inhibition
A study published in PubMed investigated a series of thiophene-2-sulfonamides, including the compound . The results indicated that while hCA I was poorly inhibited, hCA II and tumor-associated isoforms (hCA IX and XII) showed substantial inhibition. The study highlighted the potential therapeutic applications of these compounds in treating conditions where carbonic anhydrase activity is dysregulated, such as cancer .
Data Table: Inhibitory Potency Against Carbonic Anhydrase Isoforms
| Isoform | K_i (nM) | Activity Level |
|---|---|---|
| hCA I | 683 - 4250 | Poor Inhibition |
| hCA II | Subnanomolar | Effective Inhibition |
| hCA IX | Nanomolar | Effective Inhibition |
| hCA XII | Nanomolar | Effective Inhibition |
Q & A
Basic: What are the standard synthetic routes for preparing 5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce the furan and bromothiophene moieties. A representative method involves microwave-assisted coupling of a 5-bromo-thiophene-2-sulfonamide precursor with a furan-containing ethylamine derivative in the presence of Pd(PPh₃)₂Cl₂, CuI, and triethylamine in THF at 60°C for 10 minutes . Purification typically involves column chromatography followed by recrystallization.
Advanced: How can reaction conditions be optimized to mitigate decomposition during large-scale synthesis?
Differential scanning calorimetry (DSC) data for structurally related sulfonamides show decomposition temperatures (e.g., 120–140°C) and energy release profiles (>400 J/g), which inform thermal stability thresholds . To optimize scale-up, use lower-temperature reaction conditions (e.g., 40–50°C) and inert atmospheres. Monitor intermediates via TLC or HPLC to detect early degradation. Pre-purification of reagents (e.g., distillation of THF) and avoidance of high-energy mixing can reduce side reactions.
Basic: What spectroscopic methods are most reliable for confirming the structure of this compound?
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, particularly for the sulfonamide group and bromothiophene-furan connectivity .
- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent integration (e.g., furan protons at δ 6.2–7.4 ppm, methoxy group at δ 3.3–3.5 ppm) .
- HRMS : Exact mass analysis (e.g., [M+H]+ expected for C₁₁H₁₁BrN₂O₄S₂: ~395.94) validates molecular composition .
Advanced: How can discrepancies between computational and experimental structural data be resolved?
Discrepancies in bond angles or torsional conformations (e.g., furan-thiophene dihedral angles) may arise from crystal packing effects vs. gas-phase DFT calculations. Refinement using SHELXL with high-resolution X-ray data (R-factor < 0.05) and inclusion of solvent molecules in the model improves accuracy . For dynamic structural features (e.g., methoxy group rotation), variable-temperature NMR or molecular dynamics simulations can reconcile differences .
Basic: What are the recommended storage conditions to ensure compound stability?
Store in amber vials under inert gas (Ar/N₂) at –20°C. Stability tests on analogous sulfonamides show no decomposition over weeks at room temperature if protected from light and moisture . For long-term storage, lyophilize and seal under vacuum.
Advanced: How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Core modifications : Introduce substituents at the bromine (e.g., iodine for heavier atom effects) or furan ring (e.g., methyl, nitro groups) .
- Biological assays : Test cytotoxicity (e.g., U87MG glioma cells via MTT assay) and compare with analogs like 5-bromo-N-(cyclopropyl)thiophene-2-sulfonamide .
- Computational docking : Use AutoDock or Schrödinger Suite to predict binding affinities with target proteins (e.g., carbonic anhydrase isoforms) .
Basic: What crystallographic software is suitable for refining the compound’s structure?
- SHELX suite : SHELXL is ideal for small-molecule refinement, particularly for resolving disorder in the methoxyethyl chain .
- WinGX : Provides a graphical interface for SHELX workflows and generates publication-quality CIF files .
Advanced: How can conflicting DSC and TGA data on thermal stability be interpreted?
DSC may indicate exothermic decomposition at 140°C, while TGA shows mass loss at higher temperatures due to volatilization. Correlate data by running simultaneous DSC-TGA and analyzing evolved gases via FTIR or MS. For this compound, prioritize DSC results for reaction safety, as energy release (>400 J/g) poses explosion risks during scale-up .
Basic: What analytical techniques validate purity for publication?
- HPLC : Use a C18 column (MeCN/H₂O gradient) with UV detection at 254 nm; aim for ≥95% purity .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (deviation < 0.4%) .
Advanced: What strategies address low yields in the final coupling step?
- Catalyst screening : Replace Pd(PPh₃)₂Cl₂ with Pd(OAc)₂ and XPhos for higher turnover .
- Solvent optimization : Test DMA or DMF instead of THF to enhance solubility of bromothiophene intermediates .
- Microwave parameters : Adjust irradiation time (15–20 min) and power (350 W) to balance conversion and decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
